molecular formula C17H21N5O8S B2960848 Ethyl 2-(2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate CAS No. 1351620-67-1

Ethyl 2-(2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate

Cat. No. B2960848
CAS RN: 1351620-67-1
M. Wt: 455.44
InChI Key: QFVQQXRALKXMIH-UHFFFAOYSA-N
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Description

The compound is an ester, as suggested by the “acetate” in its name. Esters are a class of organic compounds that are characterized by a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is part of a broader class of chemicals involved in the synthesis of heteroatom-activated beta-lactam antibiotics, showing significant activity predominantly against Gram-negative bacteria due to their unique structural features (S. Woulfe & M. Miller, 1985). This synthesis pathway highlights the compound's role in creating new antibiotics with potential applications in treating bacterial infections resistant to conventional treatments.

Biological Activities and Applications

Researchers have synthesized and evaluated a series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol for enzyme inhibition and cytotoxic behavior, with some compounds exhibiting potent anti-diabetic potential via in vitro inhibition of α-glucosidase enzyme. These findings suggest the compound's relevance in developing new anti-diabetic agents (Muhammad Athar Abbasi et al., 2020).

Antimicrobial and Antifungal Activities

A new series of heterocyclic derivatives, including the compound , have been synthesized and shown to possess in vitro antimicrobial and antifungal activities, indicating their potential as new therapeutic agents for treating various infections (Daniel Szulczyk et al., 2017).

Structural and Synthetic Studies

The compound's structure and reactivity have been extensively studied, with research focused on its synthesis and characterization. These studies provide insights into the compound's chemical behavior and potential applications in designing more effective pharmaceutical agents (Zhengyi Li et al., 2015).

properties

IUPAC Name

ethyl 2-[2-[[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S.C2H2O4/c1-3-23-13(22)4-11-8-25-15(17-11)18-12(21)7-20-5-10(6-20)14-16-9(2)19-24-14;3-1(4)2(5)6/h8,10H,3-7H2,1-2H3,(H,17,18,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVQQXRALKXMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate

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